molecular formula C13H12ClN3O2 B11094886 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime

Cat. No.: B11094886
M. Wt: 277.70 g/mol
InChI Key: JHDGRKYNHUDGQA-VIZOYTHASA-N
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Description

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime is a synthetic oxime derivative featuring a 4-methylbenzaldehyde moiety linked via an oxime bridge to a substituted pyrazole ring. The pyrazole group is functionalized with a chlorine atom at the 4-position and a methyl group at the 1-position, contributing to its unique electronic and steric properties. This compound is synthesized through multi-step reactions, typically involving condensation of 4-methylbenzaldehyde derivatives with hydroxylamine to form the oxime intermediate, followed by coupling with a 4-chloro-1-methylpyrazole carbonyl chloride (analogous to methods described in ). Its structural confirmation relies on X-ray crystallography, often employing SHELX-based refinement tools (e.g., SHELXL) for precise determination of bond geometries and configurations.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

[(E)-(4-methylphenyl)methylideneamino] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H12ClN3O2/c1-9-3-5-10(6-4-9)7-15-19-13(18)12-11(14)8-17(2)16-12/h3-8H,1-2H3/b15-7+

InChI Key

JHDGRKYNHUDGQA-VIZOYTHASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/OC(=O)C2=NN(C=C2Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C=NOC(=O)C2=NN(C=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group in 4-Methylbenzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 4-Methylbenzylamine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

  • Formation of 4-Methylbenzaldehyde : Achieved through Friedel-Crafts formylation.
  • Synthesis of Pyrazole Derivative : Derived from 4-chloro-3-methylpyrazole via reaction with ethyl bromoacetate.
  • Oxime Formation : Reaction with hydroxylamine to yield the final product.

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Converting the aldehyde to a carboxylic acid.
  • Reduction : Transforming the oxime into an amine.
  • Substitution Reactions : The chlorine atom in the pyrazole can undergo nucleophilic substitution.

Biology

In biological contexts, 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime may act as a biochemical probe for studying enzyme mechanisms. The interactions facilitated by the oxime group can provide insights into enzyme activity and inhibition.

Medicine

The compound is under investigation for its potential pharmacological properties , including:

  • Antimicrobial activity
  • Anticancer properties
  • Enzyme inhibition capabilities

Case studies indicate that derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Reference
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BHT29 (human colon cancer)< 2.0

Industry

In industrial applications, this compound may be utilized in the development of new materials or as an intermediate in synthesizing agrochemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole and Aromatic Rings

  • Psammaplin A Analogue 8b (4-Methylbenzaldehyde-derived):
    Synthesized from 4-methylbenzaldehyde and hydantoin, this analogue shares the 4-methylbenzaldehyde-oxime core but differs in the heterocyclic substituent (hydantoin vs. 4-chloro-1-methylpyrazole). The (E)-oxime configuration in 8b was confirmed via X-ray crystallography, a feature likely conserved in the target compound due to steric preferences.

    • Key Difference : The pyrazole ring in the target compound introduces electron-withdrawing chlorine and methyl groups, enhancing electrophilicity compared to 8b’s hydantoin group.
  • 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Oxime (): This compound substitutes the pyrazole with a trifluoromethyl group and a phenoxy moiety. The trifluoromethyl group significantly increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions. Dihedral angles between pyrazole and aromatic rings (e.g., pyridyl vs.

Structural and Crystallographic Insights

  • Bond Geometries :

    • C–N and C–O Bonds : In related pyrazole oximes (), C–N bond lengths average 1.34–1.38 Å, while C–O bonds in oxime groups are ~1.28 Å, consistent with sp² hybridization.
    • Dihedral Angles : The pyrazole and benzaldehyde rings in the target compound likely exhibit dihedral angles <30°, as seen in structurally rigid analogues (), promoting π-π stacking in crystal lattices.
  • Configuration Stability : The (E)-oxime configuration, confirmed in 8b via X-ray (), is critical for stability. Substituents like the 4-chloro group on the pyrazole may reduce molecular flexibility, aiding crystallographic resolution compared to psammaplin A.

Biological Activity

4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, which combines an aromatic aldehyde with a pyrazole moiety, is of interest for its possible applications in pharmacology, particularly in anticancer and antimicrobial therapies.

Chemical Structure

The chemical structure of 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime can be represented as follows:

C11H10ClN3O2\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{O}_2

This structure indicates the presence of both an aromatic ring and a pyrazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have focused on their ability to inhibit key proteins involved in cancer cell proliferation. For instance, compounds similar to 4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and demonstrated notable cytotoxic effects. The introduction of halogen substituents, such as chlorine, has been linked to increased potency in these compounds .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715.2EGFR Inhibition
Compound BMDA-MB-23110.5BRAF(V600E) Inhibition
4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oximeMCF-7/MDA-MB-231TBDTBD

Note: TBD = To Be Determined

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CE. coli25
Compound DS. aureus30
4-Methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oximeTBD

Mechanistic Insights

The biological activity of pyrazoles is often attributed to their ability to interact with specific biological targets. For example, the pyrazole ring can stabilize interactions through hydrogen bonding and π-stacking with target proteins, which is crucial for binding affinity and efficacy .

In the context of cancer treatment, the inhibition of key signaling pathways such as those mediated by EGFR and BRAF has been noted as a significant mechanism through which these compounds exert their effects .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives against breast cancer cell lines. The study found that certain modifications on the pyrazole ring significantly enhanced cytotoxicity when combined with standard chemotherapy agents like doxorubicin. This suggests a potential for developing combination therapies that could improve treatment outcomes in resistant cancer types .

Q & A

Q. What are the common synthetic routes for preparing 4-methylbenzaldehyde O-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl) oxime?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical method involves reacting 4-methylbenzaldehyde oxime with 4-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a base (e.g., K₂CO₃ or NaHCO₃) under reflux conditions in aprotic solvents like acetone or chloroform . Purification is achieved via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction provides precise structural data, including bond lengths, dihedral angles between aromatic rings (e.g., pyrazole and benzene planes), and hydrogen-bonding networks .
  • ¹H/¹³C NMR confirms the oxime (C=N–O) and carbonyl (C=O) functional groups.
  • FT-IR identifies key stretching vibrations (e.g., C=O at ~1700 cm⁻¹, N–O at ~950 cm⁻¹) .

Q. What solvent systems optimize reaction yields during synthesis?

Polar aprotic solvents (e.g., acetone, chloroform) enhance nucleophilic substitution efficiency. Solvent polarity also affects product distribution; for example, dichloromethane is used for post-reaction extraction, while ethyl acetate/petroleum ether mixtures improve recrystallization purity .

Advanced Research Questions

Q. How do dihedral angles between aromatic rings influence the compound’s bioactivity and stability?

Crystal structures reveal that dihedral angles (e.g., 18.4° between pyrazole and benzene rings) impact molecular conformation, affecting intermolecular interactions like π-π stacking and hydrogen bonding. These angles correlate with biological activity by modulating binding to enzyme active sites . For instance, planar conformations may enhance antifungal activity by facilitating target engagement .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or structural analogs. To address this:

  • Perform dose-response studies to establish IC₅₀ values under standardized conditions.
  • Use molecular docking to compare binding affinities of analogs with subtle structural differences (e.g., chloro vs. methyl substituents) .
  • Validate results with in vivo models if initial in vitro data is conflicting .

Q. How do reaction kinetics and thermodynamics govern regioselectivity in oxime formation?

Oxime formation is pH-dependent, favoring nucleophilic attack by the hydroxylamine oxygen at the aldehyde carbonyl carbon. Kinetic control (e.g., low temperature) favors the (E)-isomer, while thermodynamic control (prolonged reflux) may shift equilibrium toward the (Z)-isomer. Solvent polarity and steric hindrance from substituents (e.g., 4-methylbenzaldehyde) further influence regioselectivity .

Q. What role do weak non-covalent interactions (e.g., C–H⋯O) play in crystal packing?

Weak hydrogen bonds and π-π interactions stabilize the crystal lattice, as observed in X-ray structures. For example, C–H⋯O bonds link molecules into chains, while dipole-dipole interactions between electronegative atoms (Cl, O) contribute to packing density . These interactions are critical for predicting solubility and crystallinity during formulation .

Methodological Guidance Table

Research AspectKey TechniqueExample ApplicationEvidence ID
Synthesis Reflux with K₂CO₃/NaHCO₃Optimizing oxime ester yield
Structural Analysis Single-crystal X-ray diffractionDihedral angle measurement
Bioactivity Molecular dockingBinding mode prediction
Purification Column chromatographySeparating regioisomers

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